molecular formula C10H14N2O5 B584018 Thymidine-1',2',3',4',5'-13C5 CAS No. 156968-81-9

Thymidine-1',2',3',4',5'-13C5

Cat. No.: B584018
CAS No.: 156968-81-9
M. Wt: 247.193
InChI Key: IQFYYKKMVGJFEH-DUGFCQTISA-N
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Description

Thymidine-1’,2’,3’,4’,5’-13C5 is a stable isotope-labeled compound of thymidine, a nucleoside that is a building block of DNA. The compound is labeled with carbon-13 at five positions, making it useful in various scientific research applications, particularly in the fields of biochemistry and molecular biology .

Mechanism of Action

Target of Action

The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .

Mode of Action

Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .

Biochemical Pathways

Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .

Pharmacokinetics

It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .

Result of Action

The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .

Action Environment

The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .

Biochemical Analysis

Biochemical Properties

[1’,2’,3’,4’,5’-13C5]thymidine plays a crucial role in biochemical reactions. It is involved in the formation of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis . The enzymes, proteins, and other biomolecules it interacts with include thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine to form dTMP .

Cellular Effects

The effects of [1’,2’,3’,4’,5’-13C5]thymidine on cells are profound. It is incorporated into dividing cells, influencing cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to synchronize cells in G1/early S phase .

Molecular Mechanism

The molecular mechanism of [1’,2’,3’,4’,5’-13C5]thymidine involves its conversion into dTMP, which is then incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase . The incorporation of [1’,2’,3’,4’,5’-13C5]thymidine into DNA can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1’,2’,3’,4’,5’-13C5]thymidine can change over time. It is stable under standard temperature and pressure (STP), making it suitable for long-term studies

Metabolic Pathways

[1’,2’,3’,4’,5’-13C5]thymidine is involved in the nucleotide salvage pathway, where it is converted into dTMP. This process involves enzymes such as thymidine kinase

Subcellular Localization

The subcellular localization of [1’,2’,3’,4’,5’-13C5]thymidine is primarily within the nucleus, given its role in DNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-1’,2’,3’,4’,5’-13C5 involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors that are enriched with carbon-13. The reaction conditions typically involve the use of protecting groups to ensure the selective incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of Thymidine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and purification .

Chemical Reactions Analysis

Types of Reactions

Thymidine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure the selective modification of the thymidine molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield thymidine ketones, while reduction can produce thymidine alcohols.

Scientific Research Applications

Thymidine-1’,2’,3’,4’,5’-13C5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Employed in metabolic labeling experiments to track DNA synthesis and cell proliferation.

    Medicine: Utilized in diagnostic imaging techniques to monitor the distribution and metabolism of thymidine in the body.

    Industry: Applied in the development of new pharmaceuticals and biotechnological products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine-1’,2’,3’,4’,5’-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research.

Biological Activity

Thymidine-1',2',3',4',5'-13C5 is a stable isotope-labeled form of thymidine, a nucleoside essential for DNA synthesis. This compound has garnered attention in biological research due to its potential applications in metabolic studies, cancer research, and as a tracer in various biochemical pathways. The following sections provide a comprehensive overview of its biological activity, including its metabolic pathways, therapeutic implications, and specific case studies.

  • Molecular Formula : C₅H₁₄N₂O₅ (with 5 carbon atoms labeled with 13C)
  • Molecular Weight : 247.19 g/mol
  • CAS Number : 156968-81-9
  • SMILES Notation : CC1=CN([13C@H]2[13CH2]13C@H13C@@HO2)C(=O)NC1=O

Metabolism and Biological Role

Thymidine plays a crucial role in the biosynthesis of DNA. It is phosphorylated to form deoxythymidine monophosphate (dTMP), which can further be converted into deoxythymidine triphosphate (dTTP), a building block for DNA synthesis. The enzyme thymidine kinase catalyzes this phosphorylation process, making thymidine vital for cellular proliferation and genomic stability.

Table 1: Enzymatic Pathways Involving Thymidine

EnzymeReaction Description
Thymidine KinaseConverts thymidine to dTMP
Thymidylate SynthaseConverts dUMP to dTMP, providing the sole de novo source
Cytosolic Purine NucleotidaseConverts 5-thymidylic acid to thymidine

Cancer Research

This compound has been utilized in cancer research to trace metabolic pathways in tumor cells. For instance, studies have shown that cancer cells exhibit altered thymidine metabolism compared to normal cells. The incorporation of labeled thymidine into DNA can be measured using mass spectrometry, allowing researchers to assess the rate of DNA synthesis and cell proliferation in various cancer models.

Case Study : A study investigating the role of MTHFD2 (methylenetetrahydrofolate dehydrogenase) in acute myeloid leukemia (AML) demonstrated that inhibition of this enzyme reduced thymidine production, leading to replication stress and apoptosis in cancer cells. Supplementation with thymidine rescued the viability of these cells, indicating its critical role in maintaining DNA synthesis under stress conditions .

Metabolic Tracing

This compound is also employed in metabolic tracing studies to understand nucleotide metabolism under different physiological conditions. Research has indicated that various tumors can utilize exogenous thymidine for rapid growth, particularly under nutrient-restricted environments.

Table 2: Thymidine Utilization in Cancer Cells

Cancer TypeThymidine Uptake Rate (%)Observations
Pancreatic Ductal Adenocarcinoma30%Significant uptake under glucose restriction
Acute Myeloid LeukemiaVariableDependence on MTHFD2 activity for growth

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-DUGFCQTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?

A: [1',2',3',4',5'-13C5]Thymidine is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []

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